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Compound of Interest

5-(Morpholine-4-carbonyl)pyridin-
Compound Name:
2-amine

Cat. No.: B1428720

An Application Note for the Large-Scale Synthesis of 5-(Morpholine-4-carbonyl)pyridin-2-
amine

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-
(Morpholine-4-carbonyl)pyridin-2-amine, a critical intermediate in the manufacturing of the
anticoagulant drug Apixaban. The protocol detailed herein is designed for scalability, focusing
on a robust and economically viable synthetic route starting from 6-Aminopyridine-3-carboxylic
acid. We will delve into the rationale behind the chosen two-step, one-pot synthesis, covering
reaction mechanisms, process optimization, in-process controls, and analytical characterization
of the final product. This guide is intended for researchers, chemists, and process development
professionals in the pharmaceutical industry.

Introduction and Strategic Overview

5-(Morpholine-4-carbonyl)pyridin-2-amine is a key building block in the synthesis of
Apixaban, a direct factor Xa inhibitor marketed as Eliquis.[1] The efficiency, cost-effectiveness,
and environmental impact of its synthesis are critical factors for the commercial viability of the
final active pharmaceutical ingredient (API). While various synthetic routes have been reported
in patent literature, many involve expensive starting materials, hazardous reagents like sodium
hydride, or complex multi-step procedures that are not ideal for industrial production.[1][2]
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The strategy outlined in this application note focuses on a streamlined and scalable process:
the direct amidation of 6-Aminopyridine-3-carboxylic acid with morpholine. This approach is
advantageous due to the commercial availability of the starting materials and the potential for a
one-pot procedure, which minimizes solvent waste and simplifies operations. The core of this
process involves the in situ activation of the carboxylic acid to form a highly reactive acyl
chloride, followed by its immediate reaction with morpholine.

Logical Workflow of the Synthesis

The entire process is designed as a logical flow from starting materials to the purified final
product, with critical quality checks integrated at each stage.
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Caption: Overall Synthetic Workflow Diagram.
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Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale that is directly transferable to pilot and large-
scale manufacturing.

Materials and Reagents @@

Molar Mass (

Reagent CAS No. Purity Notes
g/mol )
6-Aminopyridine- Starting material.
o 3167-49-5 138.12 >97%
3-carboxylic acid [3]

Acylating agent.
Thionyl Chloride yiating ag

7719-09-7 118.97 >99% Handle in a fume
(SOClIz)
hood.
Morpholine 110-91-8 87.12 >99% Nucleophile.
Triethylamine .
121-44-8 101.19 >99% Acid scavenger.
(TEA)
Dichloromethane ]
75-09-2 84.93 Anhydrous Reaction solvent.
(DCM)
Sodium
) For aqueous
Bicarbonate 144-55-8 84.01 ACS Grade
work-up.
(NaHCO:3)
Recrystallization
Ethanol 64-17-5 46.07 >95%

solvent.

Step-by-Step Procedure

Step 1: In Situ Formation of 6-Amino-3-pyridinecarbonyl Chloride

e Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, a temperature
probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber system (for HCI
and SOz gases).

« Inerting: Purge the reactor with dry nitrogen to ensure an inert atmosphere.
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e Charging: Charge the reactor with 6-Aminopyridine-3-carboxylic acid (1.0 eq) and anhydrous
Dichloromethane (DCM, 10 volumes). Start agitation to form a slurry.

e Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

e Activation: Add Thionyl Chloride (1.2 eq) dropwise via the dropping funnel over 60-90
minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is

exothermic.

o Expertise & Causality: The conversion of a carboxylic acid to an amide requires activation,
as direct reaction with an amine is unfavorable.[4] Forming the acyl chloride in situ with
thionyl chloride is a classic, cost-effective method for large-scale production.[4] The slow,
cooled addition is critical to control the exotherm and prevent degradation of the starting
material. The excess thionyl chloride ensures complete conversion.

Step 2: Amidation with Morpholine

» Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
The reaction progress can be monitored by taking a quenched sample for TLC or HPLC
analysis to confirm the disappearance of the starting carboxylic acid.

o Base and Nucleophile Addition: In a separate vessel, prepare a solution of Morpholine (1.5
eq) and Triethylamine (2.5 eq) in anhydrous DCM (2 volumes).

e Amidation: Add the Morpholine/Triethylamine solution dropwise to the reactor over 60-90
minutes, again maintaining the internal temperature at 0-10 °C.

o Expertise & Causality: Morpholine acts as the nucleophile, attacking the electrophilic
carbonyl carbon of the acyl chloride.[5] Triethylamine is a non-nucleophilic organic base
used as an acid scavenger to neutralize the two equivalents of HCI generated (one from
the thionyl chloride reaction and one from the amidation step), driving the reaction to
completion.[6] A slight excess of morpholine is used to ensure the complete consumption
of the highly reactive acyl chloride intermediate.

o Completion: Once the addition is complete, allow the reaction mixture to slowly warm to
room temperature (20-25 °C) and stir for an additional 2-4 hours, or until HPLC analysis

shows complete conversion.
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Step 3: Work-up and Isolation

e Quenching: Carefully and slowly add water (5 volumes) to the reactor to quench any
unreacted thionyl chloride and dissolve the triethylamine hydrochloride salt.

o Neutralization: Add a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) portion-
wise until the pH of the aqueous layer is 8-9. This neutralizes any remaining acid.

o Phase Separation: Stop agitation and allow the layers to separate. Remove the lower
organic (DCM) layer.

o Extraction: Extract the aqueous layer with DCM (2 x 3 volumes) to recover any dissolved
product.

e Washing: Combine all organic layers and wash with brine (1 x 3 volumes) to remove residual
water.

e Solvent Removal: Concentrate the combined organic layer under reduced pressure to obtain
the crude product as a solid.

Step 4: Purification by Recrystallization

e Solvent Addition: Add Ethanol (approx. 4-5 volumes relative to the crude product mass) to
the reactor containing the crude solid.

» Dissolution: Heat the mixture to reflux (approx. 78 °C) with stirring until all the solid dissolves
completely.

o Crystallization: Slowly cool the solution to 0-5 °C over several hours to induce crystallization.
Hold at this temperature for at least 2 hours to maximize yield.

« Filtration: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with a small
amount of cold ethanol.

e Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is
achieved. The expected yield is typically in the range of 80-90% with a purity of >99% by
HPLC.
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Quality Control and Analytical Characterization

Rigorous analytical testing is essential to ensure the final product meets the required
specifications for use in API synthesis.

Analytical Methods Summary

Parameter Method Specification

Off-white to light yellow

Appearance Visual ) ]
crystalline solid
Identification 1H NMR Conforms to the structure
Assay/Purity HPLC >99.0% (Area Normalization)
_ _ 158-162 °C (Literature values
Melting Point DSC/MPA
may vary)
] DCM, Ethanol < specified
Residual Solvents GC-HS

limits (e.g., ICH Q3C)

Quality Control Workflow

Raw Material Release for Use In-Process Control (IPC) Reaction Completion Crude Product Post-Purification Final Product Meets All Specs Certificate of Analysis
Testing (HPLC/TLC) Analysis Release Testing (CoA) Generation

Click to download full resolution via product page

Caption: Quality Control (QC) Process Flow.

Process Safety and Environmental Considerations

» Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must
be conducted in a well-ventilated fume hood or a closed reactor system with appropriate
scrubbing for off-gases. Personnel must wear appropriate PPE, including acid-resistant
gloves, safety goggles, and a lab coat.

o Dichloromethane (DCM): A regulated solvent with potential health risks. Minimize exposure
through engineering controls. Consider solvent recovery and recycling programs to reduce
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environmental impact.

o Exothermic Reactions: The acylation and amidation steps are exothermic. Strict temperature
control through a reliable cooling system and controlled addition rates are mandatory to
prevent runaway reactions.

Conclusion

The described protocol presents a robust, scalable, and economically viable method for the
large-scale synthesis of 5-(Morpholine-4-carbonyl)pyridin-2-amine. By employing a one-pot
acylation-amidation sequence, this process minimizes operational complexity and waste
generation. The detailed steps, process controls, and analytical methods provide a solid
foundation for implementation in a drug development and manufacturing environment, ensuring
the consistent production of high-quality material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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